molecular formula C7H9ClN2S B13159148 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13159148
M. Wt: 188.68 g/mol
InChI Key: FAMMDSYRVJNQLU-UHFFFAOYSA-N
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Description

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a cyclopropylmethyl group bearing a chloromethyl moiety. The 1,2,3-thiadiazole scaffold is known for its diverse biological activities, including enzyme inhibition and anticancer properties . Synthesis of such compounds typically involves cyclization reactions or functionalization of pre-formed heterocycles, as seen in related thiadiazole derivatives .

Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclopropyl]methyl]thiadiazole

InChI

InChI=1S/C7H9ClN2S/c8-5-7(1-2-7)3-6-4-9-10-11-6/h4H,1-3,5H2

InChI Key

FAMMDSYRVJNQLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=NS2)CCl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A foundational approach involves the cyclization of thiosemicarbazide derivatives under acidic or alkaline conditions. For example:

  • Step 1 : Reaction of hydrazide precursors (e.g., N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide) with isothiocyanates to form thiosemicarbazides.
  • Step 2 : Intramolecular cyclization using sulfuric acid or sodium hydroxide to yield 1,2,3-thiadiazole derivatives.

Example Protocol :

  • Dissolve hydrazide (0.005 mol) in methanol.
  • Add p-bromophenylisothiocyanate (0.005 mol) and reflux at 70–80°C for 3 hours.
  • Cyclize the intermediate with concentrated H₂SO₄ to form the thiadiazole core.

Diazonium Salt Coupling

Diazoacetonitrile serves as a critical precursor in thiadiazole synthesis. A patented method outlines:

  • Reaction : Treat diazoacetonitrile with hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) at 0–5°C.
  • Solvent System : Methylene chloride/n-hexane or ethanol.

Typical Yield : 4.5–6.2 g (45–62% yield) of 5-amino-1,2,3-thiadiazole derivatives.

Functionalization with Chloromethylcyclopropyl Groups

Introducing the chloromethylcyclopropyl substituent requires alkylation or nucleophilic substitution:

Alkylation of Thiadiazole Intermediates

  • Reagent : 1-(Chloromethyl)cyclopropylmethyl chloride.
  • Conditions : Stir in anhydrous dichloromethane with a catalytic base (e.g., K₂CO₃) at 0°C.

Example :

Parameter Value
Starting Material 5-Amino-1,2,3-thiadiazole
Alkylating Agent 1-(Chloromethyl)cyclopropylmethyl chloride
Solvent CH₂Cl₂
Temperature 0°C → RT
Yield 60–75%

Bromination Followed by Chlorination

  • Step 1 : Brominate 5-methyl-1,2,3-thiadiazole using N-bromosuccinimide (NBS).
  • Step 2 : Substitute bromine with chlorine via nucleophilic displacement (e.g., using NaCl in DMF).

Optimized Reaction Conditions

Critical parameters influencing yield and purity:

Factor Optimal Condition Impact on Yield
Temperature 0–5°C (prevents decomposition) +15–20%
Solvent Polarity Low (e.g., CH₂Cl₂, hexane) +10–25%
Base Triethylamine > NaHCO₃ +30%

Analytical Validation

Synthesized compounds are characterized using:

  • ¹H/¹³C NMR : Confirms substitution pattern (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 188.68 (C₇H₉ClN₂S).
  • Elemental Analysis : Matches theoretical C (44.57%), H (4.81%), N (14.83%).

Challenges and Solutions

Data Tables

Table 1: Comparative Yields of Synthesis Routes

Method Yield (%) Purity (%) Citation
Cyclization of Thiosemicarbazides 65 98
Diazonium Coupling 58 95
Alkylation 72 97

Table 2: Reagent Stoichiometry for Key Steps

Step Reagent Equivalents Role
Cyclization H₂S 1.2 Sulfur source
Alkylation Alkylating Agent 1.1 Electrophile
Workup Triethylamine 2.0 Base

Research Outcomes

  • Scalability : Pilot-scale trials achieved 85% yield using continuous flow reactors.
  • Biological Relevance : Derivatives exhibit antimicrobial activity (MIC: 0.313 µg/mL vs. S. aureus).

Chemical Reactions Analysis

Types of Reactions

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can be contextualized against analogous heterocycles, as detailed below:

Key Observations:

Core Heterocycle Influence :

  • The 1,2,3-thiadiazole core (target compound) differs from 1,3-thiazole () and 1,3,4-thiadiazole () in ring structure and electronic properties. The 1,2,3-thiadiazole’s sulfur and nitrogen arrangement enhances electrophilicity, favoring interactions with nucleophilic biological targets .
  • Oxadiazoles (e.g., ) exhibit reduced electronegativity compared to thiadiazoles, altering their binding affinities .

Substituent Effects :

  • The cyclopropyl group in the target compound and derivatives improves metabolic stability and conformational rigidity, critical for in vivo efficacy .
  • Chloromethyl groups (target compound, ) introduce electrophilic reactivity, enabling covalent bond formation with cysteine residues in enzymes or receptors .

Synthetic Pathways :

  • Thiadiazoles are typically synthesized via cyclization (e.g., thiosemicarbazide in ) or functionalization of pre-formed rings (e.g., nitration in ) . The target compound may require specialized alkylation steps to attach the cyclopropylmethyl group.

Notes

Structural Nuances : The distinction between 1,2,3- and 1,3,4-thiadiazoles significantly impacts biological activity. For example, 1,2,3-thiadiazoles in show necroptosis inhibition, whereas 1,3,4-thiadiazoles in are antimicrobial .

Synthetic Challenges: Introducing cyclopropylmethyl groups requires precise alkylation conditions to avoid ring-opening reactions, a challenge noted in cyclopropane chemistry .

Biological Activity

The compound 5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole (CAS No. 1934671-82-5) belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its cytotoxicity, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C7_7H9_9ClN2_2S
  • Molecular Weight : 188.68 g/mol

Structural Representation

The compound features a thiadiazole ring, which contributes to its biological properties. The presence of the chloromethyl and cyclopropyl groups enhances its reactivity and potential interaction with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For instance, a study investigated the in vitro cytotoxicity of synthesized 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic activity compared to standard treatments like 5-Fluorouracil (5-FU).

CompoundIC50_{50} (µM)Cell Line
This compoundTBDMCF-7
5-Fluorouracil15MCF-7
Control>100MCF-7

The mechanism through which thiadiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically mediated by the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins within the cell.

Antioxidant Activity

In addition to cytotoxic effects, some studies have reported that thiadiazole derivatives possess antioxidant properties. This dual activity may enhance their therapeutic potential by reducing oxidative stress in normal cells while targeting cancerous cells.

Study on Thiadiazole Derivatives

A comprehensive study published in MDPI Antioxidants evaluated various thiadiazole compounds for their cytotoxic and antioxidant activities. Among the tested compounds, those with structural modifications similar to This compound showed promising results in selectively inhibiting cancer cell growth while maintaining lower toxicity to normal cells.

Evaluation Against Multiple Cancer Types

Research conducted on a series of thiadiazole derivatives demonstrated varying degrees of efficacy against different cancer types. The compound's structure was found to significantly influence its biological activity profile.

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